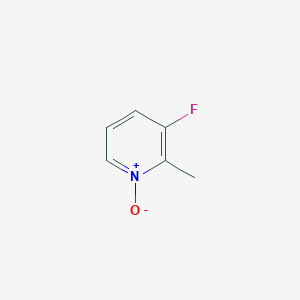

3-Fluoro-2-methylpyridine 1-oxide

Beschreibung

Eigenschaften

IUPAC Name |

3-fluoro-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-5-6(7)3-2-4-8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFJXDPNAWWVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=[N+]1[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599957 | |

| Record name | 3-Fluoro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113209-81-7 | |

| Record name | 3-Fluoro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2-methylpyridine 1-oxide

Foreword: The Strategic Importance of Fluorinated Pyridine N-oxides in Modern Drug Discovery

To the researchers, scientists, and drug development professionals who are at the forefront of innovation, this guide serves as a comprehensive resource on the physicochemical properties of 3-Fluoro-2-methylpyridine 1-oxide. The strategic incorporation of a fluorine atom and an N-oxide moiety onto a pyridine scaffold introduces a unique combination of electronic and steric properties. These modifications can significantly influence a molecule's metabolic stability, membrane permeability, and target-binding affinity, making this class of compounds particularly compelling for modern medicinal chemistry. This document provides a detailed exploration of these properties, grounded in experimental data from closely related analogs and established scientific principles, to empower your research and development endeavors.

Molecular Identity and Structural Elucidation

This compound is a substituted pyridine N-oxide with the chemical formula C₆H₆FNO. The presence of a fluorine atom at the 3-position, a methyl group at the 2-position, and the N-oxide functionality imparts a unique electronic and steric signature to the molecule.

Table 1: Key Molecular Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₆H₆FNO |

| Molecular Weight | 127.12 g/mol |

| Canonical SMILES | CC1=C(F)C=C=C1 |

| InChI Key | InChIKey=VHYUHFVSWRJHGT-UHFFFAOYSA-N |

| CAS Number | Not available |

Note: A specific CAS number for this compound is not currently assigned. The molecular weight is calculated based on the elemental composition.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through the oxidation of the parent pyridine, 3-Fluoro-2-methylpyridine. This transformation is a cornerstone of heterocyclic chemistry, with several well-established protocols.

Synthetic Approach: The Logic of N-Oxidation

The oxidation of a pyridine nitrogen is a strategic maneuver to modulate the electronic properties of the ring. The resulting N-oxide is a resonance hybrid, with significant electron density on the oxygen atom. This has two profound effects: it deactivates the pyridine ring towards electrophilic attack and activates the positions ortho and para to the nitrogen for nucleophilic substitution.

A common and effective method for this oxidation involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent.[1] The reaction proceeds via the electrophilic attack of the peroxy acid oxygen on the lone pair of the pyridine nitrogen.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Fluoro-2-methylpyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolve 3-Fluoro-2-methylpyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to decompose any unreacted m-CPBA.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton signals are expected to be shifted downfield compared to the parent pyridine due to the electron-withdrawing effect of the N-oxide group. The aromatic protons will likely appear as complex multiplets. The methyl protons will be a singlet, also slightly downfield compared to the parent pyridine.

-

¹³C NMR: The carbon signals of the pyridine ring are expected to be deshielded. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment of the pyridine N-oxide ring.

-

IR Spectroscopy: Characteristic bands for the N-O stretching vibration are expected in the region of 1200-1300 cm⁻¹. C-F stretching vibrations will also be present.

-

Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight of 127.12 would be observed.

Core Physicochemical Properties

The physicochemical properties of this compound are a direct consequence of its molecular structure. The interplay between the polar N-oxide group, the electron-withdrawing fluorine atom, and the electron-donating methyl group dictates its behavior.

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Estimated) | Pyridine N-oxide (Experimental) | 2-Methylpyridine N-oxide (Experimental) |

| Melting Point (°C) | Solid at room temperature | 65-66[3] | 41-45 |

| Boiling Point (°C) | >200 | 270[3] | Not available |

| Solubility in Water | High | High[3] | Soluble |

| pKa of Conjugate Acid | <1 | 0.8[3] | Not available |

| Density (g/mL) | ~1.2 | Not available | Not available |

Melting and Boiling Points

The N-oxide functionality introduces a significant dipole moment, leading to strong intermolecular dipole-dipole interactions. This results in a considerably higher melting and boiling point compared to the parent pyridine. For instance, pyridine N-oxide has a melting point of 65-66 °C and a boiling point of 270 °C[3]. The introduction of a methyl group, as seen in 2-methylpyridine N-oxide, can slightly lower the melting point to 41-45 °C due to disruptions in crystal packing. It is predicted that this compound will be a solid at room temperature with a relatively high boiling point.

Solubility

The polarity of the N-O bond allows for strong hydrogen bonding with protic solvents like water. Consequently, pyridine N-oxides generally exhibit high water solubility[3][4]. The fluorine and methyl substituents are not expected to drastically reduce the aqueous solubility of this compound, and it is anticipated to be readily soluble in water and other polar solvents.

Acidity and Basicity (pKa)

The N-oxide is a significantly weaker base than the corresponding pyridine. The pKa of the conjugate acid of pyridine N-oxide is approximately 0.8, whereas that of pyridine is 5.2[5]. This is due to the oxygen atom withdrawing electron density from the nitrogen. The fluorine atom at the 3-position is also electron-withdrawing, which would further decrease the basicity of the nitrogen and the oxygen of the N-oxide. Therefore, the pKa of the conjugate acid of this compound is predicted to be less than 1.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by the electronic nature of the substituted pyridine N-oxide ring.

Electrophilic Aromatic Substitution

The N-oxide group is deactivating and directs incoming electrophiles to the 4-position. However, electrophilic substitution on the pyridine N-oxide ring is generally more facile than on the parent pyridine due to the ability of the N-oxide to donate electron density through resonance.

Nucleophilic Aromatic Substitution

The N-oxide group strongly activates the 2- and 4-positions towards nucleophilic attack. This enhanced reactivity is a key feature of pyridine N-oxides in synthetic chemistry.[5]

Applications in Drug Development and Research

The unique physicochemical properties of this compound make it a valuable building block in medicinal chemistry. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism.[6] The N-oxide group can improve aqueous solubility and modulate the electronic properties of the molecule to fine-tune its interaction with biological targets.

Conclusion

This compound is a fascinating molecule with a rich chemical profile. While some of its physicochemical properties await experimental determination, a comprehensive understanding can be built upon the well-established chemistry of pyridine N-oxides and the predictable effects of its substituents. This guide provides a solid foundation for researchers to leverage the unique properties of this compound in the design and synthesis of novel chemical entities with potential therapeutic applications.

References

-

ARKAT USA, Inc. Recent trends in the chemistry of pyridine N-oxides. ARKIVOC 2001 (i) 242-268. [Link]

-

Royal Society of Chemistry. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. [Link]

-

Wikipedia. Pyridine-N-oxide. [Link]

-

ResearchGate. Synthesis of Pyridine N-Oxide-BF2CF3 Complexes and Their Fluorescence Properties. [Link]

-

Baran Lab, Scripps Research. Pyridine N-Oxides. [Link]

-

ResearchGate. Pyridine N-Oxide. [Link]

-

YouTube. Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. [Link]

-

PubChem. Pyridine N-Oxide. [Link]

-

ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. [Link]

-

Royal Society of Chemistry. N-oxidation of Pyridine Derivatives - Supporting Information. [Link]

-

PubMed Central. Crystal structure, vibrational and optic properties of 2-N-methylamino-3-methylpyridine N-oxide – Its X-ray and spectroscopic studies as well as DFT quantum chemical calculations. [Link]

-

ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]

Sources

An In-depth Technical Guide to 3-Fluoro-2-methylpyridine and its N-Oxidation for Advanced Research Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-methylpyridine, a key fluorinated heterocyclic building block in medicinal chemistry and materials science. While a dedicated CAS number for its corresponding 1-oxide is not cataloged in major chemical databases, this document details the synthesis, properties, and applications of the parent compound, 3-Fluoro-2-methylpyridine (CAS No. 15931-15-4) . Furthermore, it presents a scientifically grounded exploration of its N-oxidation, including a detailed experimental protocol and an analysis of the expected properties and reactivity of the resultant 3-Fluoro-2-methylpyridine 1-oxide. This guide is intended to serve as a valuable resource for researchers leveraging fluorinated pyridines in the design and synthesis of novel chemical entities.

Introduction to 3-Fluoro-2-methylpyridine

3-Fluoro-2-methylpyridine is a strategically important synthetic intermediate, valued for the unique physicochemical properties imparted by the fluorine substituent on the pyridine ring.[1] The presence of fluorine can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, making it a desirable feature in the design of active pharmaceutical ingredients (APIs).[1] This compound serves as a versatile precursor for more complex molecules where the introduction of a 3-fluoro-2-picolyl moiety is desired.[1]

Table 1: Physicochemical Properties of 3-Fluoro-2-methylpyridine

| Property | Value | Source |

| CAS Number | 15931-15-4 | [2][3] |

| Molecular Formula | C₆H₆FN | [2][3] |

| Molecular Weight | 111.12 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid | [2] |

| Solubility | Slightly soluble in water | [2] |

| IUPAC Name | 3-fluoro-2-methylpyridine | [3] |

| Synonyms | 3-fluoro-2-picoline | [2] |

Synthesis of 3-Fluoro-2-methylpyridine

The synthesis of 3-fluoropyridines can be achieved through various methods, often involving multi-step sequences. While a specific, detailed industrial synthesis for 3-fluoro-2-methylpyridine is proprietary, general methodologies for the preparation of 3-fluoropyridines include the Balz-Schiemann reaction from a corresponding aminopyridine, or more contemporary methods such as photoredox-mediated couplings.[4] The latter approach offers a versatile route from readily available ketone components, as detailed in the literature.[4]

The Strategic Importance of N-Oxidation

The conversion of a pyridine to its corresponding N-oxide is a fundamental transformation in heterocyclic chemistry. Pyridine N-oxides exhibit significantly different reactivity compared to their parent pyridines.[5] The N-oxide functional group acts as an electron-donating group through resonance, activating the C2 and C4 positions for electrophilic substitution.[6] Conversely, it also facilitates nucleophilic substitution at these positions by acting as a good leaving group upon activation. This dual reactivity makes pyridine N-oxides powerful intermediates for the synthesis of substituted pyridines that are otherwise difficult to access.[7]

Synthesis of this compound

General N-Oxidation Workflow

The diagram below illustrates the general workflow for the N-oxidation of a substituted pyridine like 3-Fluoro-2-methylpyridine.

Caption: General workflow for the N-oxidation of 3-Fluoro-2-methylpyridine.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized by a qualified chemist. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

3-Fluoro-2-methylpyridine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate eluent for chromatography (e.g., Ethyl acetate/Methanol gradient)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-2-methylpyridine in dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: Slowly add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0 °C. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent over-oxidation or side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C and quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate solution. Stir vigorously for 15-20 minutes.

-

Neutralization: Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure this compound.

Expected Properties and Reactivity of this compound

The introduction of the N-oxide functionality is expected to significantly alter the electronic properties and reactivity of the 3-fluoro-2-methylpyridine core.

Table 2: Predicted Changes in Properties upon N-Oxidation

| Property | 3-Fluoro-2-methylpyridine | This compound (Predicted) | Rationale |

| Basicity | Weakly basic | Significantly less basic | The electronegative oxygen atom withdraws electron density from the nitrogen.[8] |

| Dipole Moment | Moderate | Higher | The N-O bond introduces a significant dipole.[8] |

| Reactivity towards Electrophiles | Deactivated ring | Activated at C4 and C6 | The N-oxide oxygen can donate electron density into the ring via resonance.[6] |

| Reactivity towards Nucleophiles | Generally unreactive | Susceptible to nucleophilic attack at C2 and C6 after activation of the N-oxide oxygen. | The N-oxide can be converted into a good leaving group.[8] |

Reaction Mechanism: Electrophilic Substitution

The N-oxide group activates the pyridine ring for electrophilic substitution, primarily at the C4 position due to steric hindrance from the C2-methyl group.

Caption: Mechanism of electrophilic substitution at the C4 position.

Applications in Drug Discovery and Beyond

Fluorinated pyridine N-oxides are valuable intermediates in the synthesis of novel pharmaceuticals and agrochemicals. The unique reactivity of the N-oxide allows for functionalization of the pyridine ring in ways that are not possible with the parent heterocycle. For example, the conversion to a 2-alkoxy-N-oxide followed by rearrangement can yield valuable pyridone structures.

Safety and Handling

3-Fluoro-2-methylpyridine:

-

Hazards: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

-

Handling: Handle in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment, including gloves and safety glasses.

This compound (Predicted):

-

Hazards: While specific data is unavailable, pyridine N-oxides are generally considered to be irritants. Standard safe laboratory practices should be followed.

-

Handling: Handle with care, avoiding skin and eye contact. Use in a fume hood is recommended.

Conclusion

3-Fluoro-2-methylpyridine (CAS No. 15931-15-4) is a critical building block for chemical synthesis, particularly in the pharmaceutical industry. Although its 1-oxide derivative is not currently assigned a CAS number, its preparation via direct oxidation is a straightforward and valuable transformation. The resulting N-oxide provides a versatile platform for further functionalization of the pyridine ring, opening avenues for the discovery of novel bioactive molecules and advanced materials. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthetic endeavors with this important class of compounds.

References

-

PubChem. (n.d.). 3-Fluoro-2-methylpyridine. Retrieved from [Link][3]

-

Gesher A, et al. (n.d.). The Chemical Profile of 3-Fluoro-2-methylpyridine: Properties and Synthesis Applications. Retrieved from a hypothetical chemical supplier's technical bulletin.[1]

-

Shubin, K. V., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Retrieved from [Link][4]

-

Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. Retrieved from a hypothetical academic resource.[8]

-

Abdel-Megeed, M. F., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Retrieved from [Link][5]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link][9]

-

YouTube. (2020). Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. Retrieved from [Link][6]

-

Gore, V. G., et al. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC. Retrieved from a hypothetical academic journal.[7]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Fluoro-2-methylpyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 3-Fluoro-2-methylpyridine | C6H6FN | CID 21613172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. baranlab.org [baranlab.org]

- 9. Pyridine synthesis [organic-chemistry.org]

Introduction: The Strategic Combination of Fluorine and N-Oxide

An In-Depth Technical Guide to 3-Fluoro-2-methylpyridine 1-oxide: Molecular Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. By integrating a fluorine atom and an N-oxide functionality onto a pyridine scaffold, this molecule presents unique electronic and physicochemical properties that make it a valuable building block in modern organic synthesis.

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, found in over 100 approved drugs.[1] Its utility can be further enhanced by strategic functionalization. The introduction of a fluorine atom can significantly alter a molecule's biological properties, often improving metabolic stability, enhancing binding affinity to target proteins, and modulating lipophilicity.[1][2] Concurrently, the N-oxide functionality increases the reactivity of the pyridine ring, modulates solubility, and can serve as a directing group for further substitutions.

This compound combines these features, making it a promising intermediate for creating novel active pharmaceutical ingredients (APIs). This guide will detail its molecular structure, a validated synthesis protocol, methods for structural elucidation, and its potential applications in the pharmaceutical industry.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound features a pyridine ring substituted with a methyl group at the C2 position, a fluorine atom at the C3 position, and an oxygen atom coordinated to the ring nitrogen. The fluorine atom, being highly electronegative, influences the electronic distribution within the aromatic ring, while the N-oxide group acts as a strong electron-donating group through resonance. This electronic interplay is crucial for the molecule's reactivity and interactions.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₆H₆FNO | Calculated |

| Molecular Weight | 127.12 g/mol | Calculated from precursor[2][3] |

| IUPAC Name | This compound | Nomenclature Rules |

| CAS Number | Not available | - |

| Appearance | Predicted: White to off-white solid | Analogy to 3-picoline-N-oxide[4] |

| SMILES | CC1=C(F)C=C[O-] | Predicted |

| InChI Key | Predicted: Varies | Predicted |

Synthesis Protocol: N-Oxidation of 3-Fluoro-2-methylpyridine

The most direct and established method for preparing pyridine N-oxides is the oxidation of the parent pyridine. This protocol details the synthesis of this compound from its commercially available precursor, 3-Fluoro-2-methylpyridine.

Causality of Experimental Choices

-

Oxidizing Agent: Hydrogen peroxide (H₂O₂) is a common and effective oxidizing agent for this transformation. It is relatively safe and its byproduct is water.

-

Solvent/Catalyst: Acetic acid is often used as the solvent. It facilitates the reaction by protonating the pyridine nitrogen, making it more susceptible to oxidation, and also activates the H₂O₂.

-

Temperature Control: The N-oxidation reaction is exothermic.[4] Maintaining the temperature between 60-75°C ensures a controlled reaction rate, preventing runaway reactions and decomposition of the product.[4]

-

Work-up: The work-up procedure is designed to remove excess reagents and byproducts. Neutralization with a base (e.g., sodium carbonate) is crucial to handle the acidic reaction medium, followed by extraction to isolate the product.

Experimental Workflow

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Charging the Reactor: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 3-Fluoro-2-methylpyridine (1.0 eq) and glacial acetic acid (5-10 volumes).

-

Addition of Oxidant: Begin stirring and gently heat the mixture to 60°C. Add 30% hydrogen peroxide (1.5 - 2.0 eq) dropwise, ensuring the internal temperature does not exceed 75°C.

-

Reaction Monitoring: Maintain the reaction mixture at 70°C for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully pour it over ice and neutralize with a saturated aqueous solution of sodium carbonate until the pH is ~8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 10 volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Structural Elucidation via Spectroscopy

Confirming the molecular structure is a critical, self-validating step. The following spectroscopic data are predicted based on analyses of analogous compounds like 2-methylpyridine N-oxide and 3-bromopyridine N-oxide.[5]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations | Rationale |

| ¹H NMR (CDCl₃) | δ (ppm): - CH₃: ~2.5- Ring Protons: 7.0-8.3 | The methyl protons will appear as a singlet. Ring protons are shifted downfield compared to the precursor due to the N-oxide group's influence.[5] The fluorine atom will cause splitting (J-coupling) on adjacent protons. |

| ¹³C NMR (CDCl₃) | δ (ppm): - CH₃: ~17-18- Ring Carbons: 120-150 | N-oxidation affects the chemical shifts of the ring carbons. The carbon bearing the fluorine (C3) will show a large C-F coupling constant. |

| IR Spectroscopy | ν (cm⁻¹): - N-O Stretch: ~1250-1300- C-F Stretch: ~1150-1250[6] | The N-O stretching band is a characteristic feature of pyridine N-oxides. The C-F stretch is also a strong, identifiable absorption. |

| Mass Spec. (EI) | m/z: - [M]⁺: 127- [M-O]⁺: 111 | The molecular ion peak confirms the molecular weight. A characteristic fragmentation is the loss of the oxygen atom, resulting in a peak corresponding to the precursor molecule.[7] |

Chemical Reactivity and Synthetic Utility

The presence of the N-oxide and fluorine substituents creates a unique reactivity profile. The N-oxide group is known to be a versatile handle for further functionalization of the pyridine ring.

-

Electrophilic Substitution: The N-oxide group activates the C2 and C4 positions for electrophilic attack (e.g., nitration). This provides a regioselective route to introduce other functional groups.

-

Nucleophilic Substitution: While 3-fluoropyridines are generally less susceptible to nucleophilic substitution of the fluorine compared to 2- or 4-fluoropyridines, the N-oxide can modulate this reactivity.[1]

-

Deoxygenation: The N-oxide can be readily deoxygenated to revert to the parent pyridine, making it a useful protecting or directing group.

-

Rearrangement Reactions: Pyridine N-oxides can undergo rearrangement reactions (e.g., with acetic anhydride) to install functional groups at the C2 position.

Caption: Key reactivity pathways for this compound.

Applications in Drug Development and Medicinal Chemistry

The 3-fluoropyridine moiety is a valuable component in pharmaceutical design.[1] this compound serves as a key intermediate for introducing this fluorinated fragment into drug candidates.[2]

-

Metabolic Blocking: The fluorine atom at the C3 position can block metabolic oxidation at that site, thereby increasing the drug's half-life.

-

Modulation of pKa: The electronegative fluorine atom lowers the basicity (pKa) of the pyridine nitrogen, which can be crucial for optimizing a drug's pharmacokinetic profile and reducing off-target effects.

-

Bioisosterism: The N-oxide can act as a bioisostere for other functional groups, potentially improving solubility and cell permeability.

-

Radiolabeling: The chemistry of fluorinating pyridine N-oxides is being explored for synthesizing radiopharmaceuticals, such as those used in Positron Emission Tomography (PET) imaging.[8][9]

Safety and Handling

As a novel compound, a specific Safety Data Sheet (SDS) is not available. However, a reliable safety profile can be constructed from the known hazards of its precursor, 3-Fluoro-2-methylpyridine, and related N-oxides.

-

Hazards: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10] May also cause respiratory irritation.[3] The precursor is a flammable liquid, so the N-oxide may also be flammable.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Handle only in a well-ventilated area or fume hood.

-

Handling: Wash hands thoroughly after handling.[10] Keep away from heat, sparks, and open flames.[11] Store in a tightly closed container in a dry, well-ventilated place.[10]

-

First Aid:

References

- The Chemical Profile of 3-Fluoro-2-methylpyridine: Properties and Synthesis Applic

- 3-Picoline-N-oxide | C6H7NO | CID 13858.

- 3-Fluoro-2-methylpyridine | C6H6FN | CID 21613172.

- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.

- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.

- WO/2023/119308 NOVEL, SAFE, ECONOMICAL AND AN EFFICIENT PROCESS FOR PREPARATION OF 3-FLUORO-2-NITRO PYRIDINE OF FORMULA I.

- 3-Picoline(108-99-6) 1H NMR spectrum. ChemicalBook.

- SAFETY DATA SHEET - 3-Fluoro-2-methylpyridine. Fisher Scientific.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- N-oxidation of Pyridine Derivatives - Supporting Inform

- CN108164460B - A kind of method for preparing 3-picoline-N-oxide.

- SAFETY DATA SHEET - 2-Fluoropyridine. Fisher Scientific.

- 3-Picoline-N-oxide(1003-73-2) Mass Spectrum. ChemicalBook.

- Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. 3-Fluoro-2-methylpyridine | C6H6FN | CID 21613172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN108164460B - A kind of method for preparing 3-picoline-N-oxide - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-Picoline-N-oxide(1003-73-2) 1H NMR [m.chemicalbook.com]

- 8. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Guide to the Spectroscopic Characterization of 3-Fluoro-2-methylpyridine 1-oxide

Introduction

3-Fluoro-2-methylpyridine 1-oxide is a heterocyclic compound of interest in medicinal chemistry and materials science. The introduction of a fluorine atom and an N-oxide functionality into the pyridine ring significantly modulates its electronic properties, reactivity, and potential biological activity.[1] Accurate structural confirmation through a combination of spectroscopic techniques is paramount for any research and development endeavor involving this molecule. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a comprehensive framework for its identification and characterization.

Pyridine N-oxides are versatile intermediates in organic synthesis, and their spectroscopic properties are well-documented.[2][3] The N-O bond introduces a significant dipole moment and alters the electron distribution within the aromatic ring, influencing the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.[2] Furthermore, the presence of a fluorine atom, a highly sensitive NMR nucleus, provides an additional and powerful probe for structural analysis.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a comprehensive analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three aromatic proton signals and one methyl proton signal. The N-oxide group generally deshields the protons in the pyridine ring, particularly at the 2, 4, and 6 positions, compared to the parent pyridine. The fluorine substituent will introduce further changes in chemical shifts and, crucially, will result in through-bond J-coupling to nearby protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.8 - 8.2 | ddd | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 6-8 Hz, J(H-H) ≈ 1-2 Hz |

| H-5 | 7.1 - 7.4 | ddd | J(H-H) ≈ 6-8 Hz, J(H-H) ≈ 4-6 Hz, J(H-F) ≈ 2-4 Hz |

| H-6 | 8.1 - 8.4 | d | J(H-H) ≈ 4-6 Hz |

| -CH₃ | 2.4 - 2.7 | d | J(H-F) ≈ 3-5 Hz |

Justification:

-

The chemical shifts are predicted based on data for similar compounds like 2-methylpyridine N-oxide, where the methyl protons appear around 2.53 ppm and the aromatic protons are in the range of 7.20-8.30 ppm.[5]

-

The deshielding effect of the N-oxide will shift the ring protons downfield.

-

The fluorine at position 3 will have a notable effect on the chemical shifts of adjacent protons (H-4) and the methyl group at position 2.

-

The coupling constants are estimated from typical values for fluorinated aromatic systems.[6] The through-space coupling between the fluorine and the methyl protons is also anticipated.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. Other carbons will exhibit smaller two-, three-, and four-bond couplings.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-2 | 145 - 150 | d | J(C-F) ≈ 15-25 Hz |

| C-3 | 155 - 165 | d | J(C-F) ≈ 230-260 Hz |

| C-4 | 125 - 130 | d | J(C-F) ≈ 5-15 Hz |

| C-5 | 120 - 125 | s | |

| C-6 | 138 - 142 | s | |

| -CH₃ | 15 - 20 | d | J(C-F) ≈ 3-6 Hz |

Justification:

-

The chemical shifts are estimated based on data for 2-methylpyridine N-oxide (C-2 at ~148.5 ppm, methyl at ~17.3 ppm) and the known effects of fluorine substitution on aromatic rings.[5]

-

The carbon directly bonded to fluorine (C-3) will be significantly deshielded and will exhibit a large one-bond coupling constant (¹JCF).[7]

-

The other carbons will show smaller couplings depending on their proximity to the fluorine atom.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at position 3. The chemical shift will be influenced by the electronic environment of the pyridine N-oxide ring.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

| F-3 | -120 to -140 | m |

Justification:

-

The chemical shift range for fluorine in fluoropyridines is broad.[6] The predicted range is based on general values for fluoroaromatic compounds, taking into account the electron-donating effect of the N-oxide group.

-

The multiplicity will be complex due to coupling with H-4, the methyl protons, and potentially smaller long-range couplings.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

-

2D NMR: To unambiguously assign all signals, perform 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-O stretching, C-F stretching, and aromatic C-H and C=C/C=N stretching vibrations.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | Medium to Weak |

| Aromatic C=C and C=N Stretch | 1400 - 1650 | Strong to Medium |

| N-O Stretch | 1200 - 1300 | Strong |

| C-F Stretch | 1000 - 1100 | Strong |

| Aromatic C-H Bending (out-of-plane) | 750 - 900 | Strong |

Justification:

-

The N-O stretching vibration in pyridine N-oxides is typically a strong band in the 1200-1300 cm⁻¹ region.[8]

-

The C-F stretch for fluoroaromatic compounds is a strong absorption in the 1000-1100 cm⁻¹ range.

-

The other bands are characteristic of substituted pyridine rings.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film between salt plates (e.g., NaCl or KBr), or as a KBr pellet if it is a solid.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of C₆H₆FNO.

-

[M-16]⁺: A characteristic fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom.[9] This would result in a significant peak at [M-16]⁺.

-

Loss of CH₃: A peak corresponding to the loss of the methyl group ([M-15]⁺) may be observed.

-

Ring Fragmentation: Further fragmentation of the pyridine ring can lead to a complex pattern of smaller ions.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer technique that would likely show a prominent protonated molecule [M+H]⁺.[10]

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can confidently approach the characterization of this molecule. The provided protocols and justifications serve as a valuable resource for experimental design and data interpretation in the fields of synthetic chemistry, drug discovery, and materials science.

References

- Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives.

- Brugarolas, P., et al. (2016). Synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.

-

PubChem. (n.d.). 3-Picoline-N-oxide. National Center for Biotechnology Information. Retrieved from [Link]

- Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting, The Scripps Research Institute.

-

PubChem. (n.d.). Pyridine N-Oxide. National Center for Biotechnology Information. Retrieved from [Link]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 1-oxide. NIST Chemistry WebBook. Retrieved from [Link]

- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.

- Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance.

-

ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]

-

PubMed. (2024). 3-Methylpyridine: Synthesis and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituent effect on the properties of pyridine-N-oxides. Retrieved from [Link]

-

PubMed. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Retrieved from [Link]

- ACS Publications. (n.d.). Fluorine-19 nuclear magnetic resonance study of some titanium tetrafluoride-substituted pyridine 1-oxide adducts. Inorganic Chemistry.

- Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC.

- ResearchGate. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry.

- RSC Publishing. (n.d.). Spectroscopic studies on pyridine N-oxide complexes of iron(III). Journal of the Chemical Society A: Inorganic, Physical, Theoretical.

- ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH....

- University of Ottawa NMR Facility Blog. (n.d.).

- BOC Sciences. (n.d.).

- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.

-

PubChem. (n.d.). 2-Fluoro-3-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. baranlab.org [baranlab.org]

- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 4. biophysics.org [biophysics.org]

- 5. rsc.org [rsc.org]

- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 8. Pyridine, 1-oxide [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of 3-Fluoro-2-methylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field of heterocyclic chemistry has consistently highlighted the pivotal role of nuanced structural modifications in tuning molecular reactivity and, consequently, biological activity. The pyridine N-oxide scaffold is a classic example of a "privileged" structure in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutics.[1] The introduction of a fluorine atom, a bioisostere for hydrogen, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[2] This guide focuses on a specific, yet increasingly relevant, building block: 3-Fluoro-2-methylpyridine 1-oxide . Our exploration will delve into the core principles governing its reactivity, providing not just a theoretical framework but also actionable, field-proven insights for its application in contemporary drug discovery and development.

The Molecular Architecture: An Interplay of Inductive and Mesomeric Effects

The reactivity of this compound is a fascinating case study in the interplay of electronic effects. The N-oxide functionality, the 3-fluoro substituent, and the 2-methyl group each exert a distinct influence on the electron density and accessibility of the pyridine ring, thereby dictating the regioselectivity of its reactions.

The N-oxide group is the dominant activating feature. Through resonance, it donates electron density to the pyridine ring, particularly at the C2, C4, and C6 positions. This activation is crucial for facilitating electrophilic substitution, a reaction that is notoriously difficult on the parent pyridine ring.[3] Conversely, the N-oxide also enhances the ring's susceptibility to nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[4]

The 3-fluoro substituent primarily exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of fluorine. This effect deactivates the ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution, especially at positions ortho and para to the fluorine.

The 2-methyl group, being an alkyl substituent, has a weak electron-donating inductive effect (+I) and also offers steric hindrance around the C2 position.

The combination of these effects creates a unique reactivity profile where the directing influences of the substituents must be carefully considered for any synthetic transformation.

Synthesis of this compound: A Standard Protocol

Experimental Protocol: N-Oxidation of 3-Fluoro-2-methylpyridine

Materials:

-

3-Fluoro-2-methylpyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max.)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 3-fluoro-2-methylpyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Add m-CPBA (1.1 to 1.5 eq) portion-wise to the stirred solution over 15-30 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel or recrystallization if necessary.

Causality Behind Experimental Choices: The use of m-CPBA is favored due to its commercial availability, relative stability, and good solubility in common organic solvents. The reaction is performed at a low initial temperature to control the exothermicity of the oxidation. A slight excess of m-CPBA is used to ensure complete conversion of the starting material. The basic workup is essential to remove the acidic byproduct, m-chlorobenzoic acid.

Key Reactivities of the Pyridine Ring

The reactivity of the pyridine ring in this compound is a balance between the activating effect of the N-oxide and the directing influences of the fluoro and methyl substituents.

Electrophilic Aromatic Substitution: Activating a Reluctant Ring

Pyridine itself is highly resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen heteroatom. However, the N-oxide functionality dramatically alters this reactivity profile by donating electron density into the ring.[3] For this compound, electrophilic attack is predicted to occur at the positions most activated by the N-oxide and least deactivated by the fluoro group.

Regioselectivity: The N-oxide directs electrophiles to the C4 and C6 positions. The 2-methyl group provides some steric hindrance at the C6 position. The 3-fluoro group, with its strong -I effect, will deactivate the adjacent C2 and C4 positions. Therefore, electrophilic attack is most likely to occur at the C4 position , which is activated by the N-oxide and only moderately deactivated by the adjacent fluoro group. Attack at the C6 position is also possible but may be sterically hindered.

A representative example of electrophilic substitution on a related system is the nitration of 3-methylpyridine-1-oxide.[5]

Experimental Protocol: Nitration of 3-Methylpyridine-1-oxide (Model Reaction)[5]

Materials:

-

3-Methylpyridine-1-oxide

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice-salt bath

Procedure:

-

Add 3-methylpyridine-1-oxide to cold (0–5 °C) concentrated sulfuric acid in a round-bottomed flask immersed in an ice-salt bath.

-

Cool the resulting mixture to approximately 10 °C.

-

Add fuming nitric acid portion-wise with shaking.

-

Slowly raise the temperature to 95–100 °C. A spontaneous and vigorous reaction will commence, which must be controlled with an ice-water bath.

-

After the vigorous reaction subsides, continue heating at 100–105 °C for 2 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with sodium carbonate to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

The product, 3-methyl-4-nitropyridine-1-oxide, can be purified by recrystallization.

Trustworthiness of the Protocol: This protocol from Organic Syntheses is a well-established and validated procedure, demonstrating the feasibility of electrophilic nitration on a substituted pyridine N-oxide. The vigorous nature of the reaction highlights the importance of careful temperature control.

Nucleophilic Aromatic Substitution: A Tale of Two Halogens (and an N-Oxide)

The pyridine N-oxide ring is activated towards nucleophilic attack, particularly at the C2 and C6 positions. In this compound, the fluorine atom at the 3-position is not at a position typically activated for nucleophilic aromatic substitution (SNAr) by the pyridine nitrogen alone. However, the N-oxide activates the C2 and C6 positions for nucleophilic attack.

Regioselectivity: Nucleophilic attack is most likely to occur at the C6 position . This position is activated by the N-oxide, and while the 2-methyl group provides some steric hindrance, it is generally less deactivating than the electronic deactivation at other positions. The C2 position is also activated by the N-oxide but is sterically hindered by the adjacent methyl group. The fluorine at C3 is generally a poor leaving group in SNAr on pyridine rings compared to halogens at the 2, 4, or 6 positions.[4] However, under forcing conditions or with specific nucleophiles, its displacement might be possible.

A study on the nucleophilic substitution of 3-substituted 2,6-dichloropyridines provides valuable insights into the directing effects of a 3-substituent, which can be extrapolated to the 3-fluoro group in our target molecule.[6]

Reactivity of the N-Oxide Group and the Methyl Substituent

Beyond the reactions on the pyridine ring itself, the N-oxide and the 2-methyl group are key sites of reactivity.

Deoxygenation of the N-Oxide

The removal of the N-oxide group to furnish the parent pyridine is a common and synthetically useful transformation. A variety of reagents can accomplish this, including phosphorus-based reagents (e.g., PCl₃, PPh₃) and catalytic methods. A palladium-catalyzed transfer deoxygenation offers a mild and chemoselective alternative.[7]

Experimental Protocol: Palladium-Catalyzed Deoxygenation of a Pyridine N-oxide[7]

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN)

-

Microwave reactor or oil bath

Procedure:

-

In a microwave vial, combine the pyridine N-oxide (1.0 eq), Pd(OAc)₂ (3 mol%), and dppf (3 mol%).

-

Add acetonitrile and triethylamine (3.0 eq).

-

Seal the vial and heat the mixture in a microwave reactor at 140-160 °C for the requisite time (typically 15-60 minutes), monitoring by TLC. Alternatively, the reaction can be heated in an oil bath.

-

Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the deoxygenated product, 3-fluoro-2-methylpyridine.

Expertise in Action: The choice of a ferrocene-based ligand like dppf is critical for the success of this catalytic deoxygenation. Triethylamine acts as both a base and the terminal reductant in this transfer hydrogenation-type mechanism.

The Boekelheide Rearrangement: Functionalizing the Methyl Group

The Boekelheide rearrangement is a classic reaction of 2-alkylpyridine N-oxides, providing a route to functionalize the alkyl substituent.[8] The reaction is typically promoted by acetic anhydride or trifluoroacetic anhydride (TFAA).

Mechanism: The reaction proceeds via acylation of the N-oxide oxygen, followed by deprotonation of the α-carbon of the alkyl group to form an ylide. A[9][9]-sigmatropic rearrangement then occurs, followed by hydrolysis to yield the corresponding 2-(hydroxymethyl)pyridine derivative.

Spectroscopic Characterization

¹H NMR:

-

The methyl protons at the C2 position would appear as a singlet, likely in the range of δ 2.4-2.6 ppm.

-

The aromatic protons would exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The proton at C6, being ortho to the N-oxide, would likely be the most deshielded.

¹³C NMR:

-

The methyl carbon would resonate around δ 17-18 ppm.

-

The aromatic carbons would appear in the region of δ 120-150 ppm. The carbon bearing the fluorine (C3) would show a large one-bond C-F coupling constant. The carbons ortho and para to the fluorine would exhibit smaller two- and three-bond C-F couplings.

Spectroscopic Data for 2-Methylpyridine N-oxide: [10]

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | |

| CH₃ | 2.53 (s, 3H) |

| Aromatic H | 7.20-7.32 (m, 3H) |

| Aromatic H (ortho to N-O) | 8.29-8.30 (d, 1H) |

| ¹³C NMR | |

| CH₃ | 17.3 |

| Aromatic C | 123.2, 125.5, 126.1, 138.8 |

| Aromatic C (ipso to N-O) | 148.5 |

Applications in Medicinal Chemistry and Drug Development

While direct applications of this compound are not extensively documented, its deoxygenated counterpart, 3-fluoro-2-methylpyridine, is a valuable intermediate in the synthesis of pharmaceuticals.[11] The introduction of the 3-fluoropyridine moiety is a common strategy in drug design to enhance metabolic stability and binding affinity.[2] Therefore, the N-oxide serves as a key precursor to this important building block and can also be used to introduce functionality at the 4- or 6-positions of the ring, or at the 2-methyl group via the Boekelheide rearrangement, further expanding its synthetic utility.

Future Outlook

The reactivity of this compound presents a rich area for further investigation. A systematic study of its nucleophilic and electrophilic substitution reactions would provide valuable data for predictive models of reactivity in polysubstituted pyridine N-oxides. Furthermore, exploring its participation in cycloaddition reactions and transition-metal-catalyzed C-H activation could unlock novel synthetic pathways to complex heterocyclic scaffolds. As the demand for sophisticated building blocks in drug discovery continues to grow, a deeper understanding of the reactivity of molecules like this compound will be paramount.

References

-

Yarnell, A. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

-

Shaker, Y. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]

-

Pees, K. et al. (2017). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. [Link]

-

Guzman-Martinez, F. et al. (2011). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. [Link]

-

Andersson, H. et al. (2007). Reaction of pyridine N-oxides with Grignard reagents: a stereodefined synthesis of substituted dienal oximes. Tetrahedron Letters. [Link]

-

Djurfeldt, M. et al. (2016). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Journal of Organic Chemistry. [Link]

-

Feng, C. et al. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2021). Electrophilic Aromatic Substitution. [Link]

-

Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

-

Kiely, C. M. et al. (2014). A new mode of reactivity for pyridine N-oxide: C-H activation with uranium(IV) and thorium(IV) bis(alkyl) complexes. Chemical Communications. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Sławiński, J. et al. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

-

Taylor, E. C., & Roe, A. M. (1961). Deoxygenation of Pyridine N-Oxide. The Journal of Organic Chemistry. [Link]

-

Herges, R. et al. (2010). The Boekelheide Rearrangement of Pyrimidine N‐oxides as a Case Study of Closed or Open Shell Reactions. Chemistry – A European Journal. [Link]

-

Danheiser, R. L. et al. (2019). Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. The Journal of Organic Chemistry. [Link]

-

Barlin, G. B. et al. (1984). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Australian Journal of Chemistry. [Link]

-

PubChem. (n.d.). 3-Picoline-N-oxide. [Link]

-

Organic Syntheses. (1955). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses, 35, 76. [Link]

-

Andreotti, D. et al. (2010). Reaction of 2-alkyl pyridine N-oxide derivatives with Mosher's acyl chloride: First example of stereoselective Boekelheide rearrangement. Tetrahedron: Asymmetry. [Link]

-

Almqvist, F. et al. (2007). Synthesis of 2-substituted pyridines from pyridine N-oxides. Tetrahedron Letters. [Link]

-

Domingo, L. R. et al. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]

-

Lee, S. H. et al. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link]

- Google Patents. (2020). A New Synthetic Method of 3-Fluoropyridine-2-methanol.

-

Almqvist, F. et al. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. [Link]

-

Wang, Y. et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules. [Link]

-

Beckmann, J. et al. (2018). Deoxygenative chlorination of pyridine N-oxide. Zeitschrift für anorganische und allgemeine Chemie. [Link]

-

ChemTube3D. (n.d.). Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). [Link]

-

Sosnovskikh, V. Y. et al. (2018). Regio- and diastereoselective access to densely functionalized ketones via the Boekelheide rearrangement of isoxazoline N-oxides. Organic & Biomolecular Chemistry. [Link]

-

Stack Exchange. (2021). After formation of the Grignard reagent, would it react with Et2O or methylpyridinium? [Link]

-

The Organic Chemistry Tutor. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]

-

Marks, T. J. et al. (1995). A new mode of reactivity for pyridine N-oxide: C-H activation with uranium(IV) and thorium(IV) bis(alkyl) complexes. Journal of the American Chemical Society. [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

-

Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. [Link]

-

The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. [Link]

-

Reissig, H.-U. et al. (2010). Boekelheide rearrangement of pyrimidine N-oxide 1 with acetic anhydride... [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

-

Kumar, P. et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. [Link]

-

Andreotti, D. et al. (2010). Reaction of 2-alkyl pyridine N-oxide derivatives with Mosher's acyl chloride. Sci-Hub. [Link]

-

Undheim, K. et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. [Link]

-

Nowick, J. S. (n.d.). 2b. 300 MHz. UCI Department of Chemistry. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. rsc.org [rsc.org]

- 11. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Stability and Storage of 3-Fluoro-2-methylpyridine 1-oxide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental stability data for 3-Fluoro-2-methylpyridine 1-oxide is not extensively available in public literature. This guide has been constructed by synthesizing data from structurally analogous compounds, including substituted pyridines and aromatic N-oxides, combined with established principles of chemical reactivity and stability. The recommendations herein provide a robust framework for handling and storage, which should be supplemented with in-house stability assessments for critical applications.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the unique interplay of its three core structural features: the aromatic pyridine N-oxide core, a strategically placed fluorine atom, and a methyl group. The stability of this molecule is not dictated by a single factor but by the collective electronic and steric effects of these components.

-

The Pyridine N-Oxide Moiety: The N-O bond is highly polarized, making the molecule more water-soluble and hygroscopic than its parent pyridine.[1] This bond is the primary site of potential reductive degradation and can activate the pyridine ring for certain electrophilic and nucleophilic substitutions.[2]

-

The Fluorine Substituent: As the most electronegative element, fluorine significantly alters the electronic landscape of the pyridine ring, influencing its reactivity. Fluorinated pyridines are known to be more susceptible to nucleophilic aromatic substitution compared to their chlorinated counterparts.[3]

-

The Methyl Group: The methyl group at the 2-position provides steric hindrance around the N-O bond and can influence the molecule's conformational preferences. It can also be a site for radical-mediated or oxidative reactions under certain conditions.

This guide provides a comprehensive analysis of the factors governing the stability of this compound, offering field-proven recommendations for its optimal storage and handling to ensure its integrity in research and development settings.

Inferred Physicochemical and Stability Profile

A summary of the inferred properties is presented below. These are critical for understanding the molecule's behavior during storage and handling.

| Property Category | Inferred Characteristic | Rationale & Key Considerations |

| Physical State | Likely a colorless to pale yellow crystalline solid. | Pyridine N-oxide and many of its simple derivatives are solids at room temperature.[1] Color may develop over time due to minor degradation. |

| Hygroscopicity | High. The compound is expected to be hygroscopic and potentially deliquescent. | The polar N-O bond readily forms hydrogen bonds with water. Pyridine N-oxide itself is known to be deliquescent, absorbing enough moisture from the air to dissolve.[4] This is a critical factor for storage. |

| Thermal Stability | Moderate. Likely stable at ambient and refrigerated temperatures but may decompose at elevated temperatures. | Distillation of pyridine N-oxide requires high vacuum to avoid decomposition, which occurs at temperatures approaching 130°C.[4] Thermal stress can lead to deoxygenation or more complex breakdown. |

| Photostability | Susceptible to degradation under UV light. | Aromatic N-oxides are known to undergo photochemical rearrangements upon irradiation. The primary pathway involves the formation of an oxaziridine-like intermediate, which can then rearrange to ring-expanded products (oxazepines) or other isomers.[5] |

| pH Stability | Most stable at neutral pH. Susceptible to degradation under strong acidic or basic conditions. | The N-oxide oxygen is weakly basic (pKa of protonated pyridine N-oxide is ~0.8).[1] In strong acid, protonation can alter reactivity. In strong base, deprotonation of the methyl group or hydrolysis-driven reactions could be facilitated, though pyridine rings are generally stable.[6] |

| Oxidative Stability | Generally stable to mild atmospheric oxidation. | The nitrogen atom is already in a high oxidation state. However, residual oxidants from synthesis (e.g., peroxy acids) must be removed, as they can form unstable adducts or promote side reactions.[7] The methyl group could be susceptible to strong oxidizing agents. |

| Reductive Stability | Susceptible to reduction. | The N-O bond is the most likely site for reduction. This can be initiated by chemical reducing agents (e.g., zinc dust, PCl₃), catalytic hydrogenation, or even certain biological systems, yielding the parent 3-fluoro-2-methylpyridine.[1][7] |

Potential Degradation Pathways

Understanding the potential routes of degradation is paramount for designing effective storage strategies. Based on the chemistry of its functional groups, this compound may degrade via several mechanisms.

Caption: Inferred degradation pathways for this compound.

Recommended Storage and Handling Protocols

To preserve the integrity and purity of this compound, adherence to stringent storage and handling protocols is essential.

Long-Term Storage Conditions

The primary objectives for long-term storage are to mitigate exposure to moisture, light, and excessive heat.

| Parameter | Recommendation | Justification |

| Temperature | 2–8°C (Refrigerated) | Reduces the rate of potential thermal degradation and slows any residual catalytic processes. While stable at ambient temperature for short periods, refrigeration is prudent for storage exceeding several weeks. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Crucial for preventing moisture ingress due to the compound's high hygroscopicity.[4] An inert atmosphere is the most effective way to maintain a dry environment, especially after the primary container has been opened. |

| Light | Protection from Light | Store in an amber glass vial or in a secondary container that is opaque. This prevents photochemical rearrangement, a known degradation pathway for pyridine N-oxides.[5] |

| Container | Glass Vial with PTFE-Lined Cap | Glass is inert. A Polytetrafluoroethylene (PTFE) liner provides a superior seal against moisture and is resistant to chemical attack, preventing contamination of the sample. Ensure the cap is tightly sealed after each use. |

| Location | Dry, well-ventilated, designated chemical storage area. | Store away from strong acids, bases, reducing agents, and oxidizers to prevent accidental contact and reaction. |

Handling Procedures

Due to its likely hygroscopic and potentially irritant nature, the compound should be handled with care in a controlled environment.

-

Environment: Whenever possible, handle and dispense the material inside a glove box with a dry, inert atmosphere (N₂ or Ar).[8] This is the gold standard for protecting the compound from atmospheric moisture.

-

Alternative (Schlenk Line): If a glove box is unavailable, use Schlenk line techniques for transfers.[9] This involves using glassware designed to operate under vacuum or inert gas, minimizing atmospheric exposure.

-

Weighing: If weighing outside a glove box, do so quickly. Do not leave the container open. It is advisable to allow the container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

-

Personal Protective Equipment (PPE): Based on data from analogous compounds, assume the material is hazardous.[6] Always wear:

-

Chemical-resistant gloves (nitrile or neoprene).

-

Safety glasses with side shields or chemical splash goggles.

-

A lab coat.

-

-

Cross-Contamination: Use clean, dry spatulas and glassware. Oven-drying glassware (e.g., at 125°C overnight) and cooling it under a stream of inert gas is best practice for handling moisture-sensitive reagents.[10]

Protocol for a Self-Validating Stability Study

To definitively assess the stability of this compound under your specific laboratory or process conditions, conducting a forced degradation study is recommended.[11] This involves subjecting the compound to a range of stress conditions more severe than accelerated storage.

Experimental Workflow

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology

-

Preparation: Prepare a stock solution of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acidic: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Basic: Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Oxidative: Add an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%.

-

Thermal: Place a vial of the stock solution in an oven set to 70°C.

-

Photolytic: Expose a vial of the stock solution to a calibrated light source according to ICH Q1B guidelines. Wrap a control vial in aluminum foil and place it alongside.

-

Control: Keep a vial of the stock solution protected from light at 2–8°C.

-

-

Time Points: Sample from each vial at predetermined time points (e.g., 0, 4, 8, 12, 24 hours). For the acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to help identify degradants.

-

Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control. Characterize any significant degradation products.

This self-validating protocol provides empirical data on the compound's lability, allowing for the development of evidence-based storage and handling procedures tailored to its intended use.

Conclusion